(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
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Description
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrimidine and pyrazole moieties have been reported to interact with various biological targets, including enzymes, receptors, and proteins involved in cellular signaling .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby affecting cellular processes.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation, apoptosis, and cell proliferation .
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted primarily through the kidneys .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16-12-21(24-15-23-16)29-14-18-8-10-26(11-9-18)22(28)20-13-25-27(17(20)2)19-6-4-3-5-7-19/h3-7,12-13,15,18H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPOVVYIKNVFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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